molecular formula C18H20F2N2O3S B12381979 Hsd17B13-IN-23

Hsd17B13-IN-23

Cat. No.: B12381979
M. Wt: 382.4 g/mol
InChI Key: UCHIHSPYCPELTB-UHFFFAOYSA-N
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Description

Hsd17B13-IN-23 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Inhibitors like this compound are being explored for their potential therapeutic benefits in treating these liver diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Hsd17B13-IN-23 involves several steps, starting with the synthesis of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes:

    Formation of the Core Structure: This involves the construction of the basic molecular framework through a series of condensation and cyclization reactions.

    Functional Group Modifications: Introduction of specific functional groups to improve binding affinity and selectivity towards HSD17B13. This may involve reactions such as halogenation, alkylation, and acylation.

    Purification and Characterization: The final compound is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound would be optimized to ensure high yield and purity. This involves scaling up the reaction conditions, using more efficient catalysts, and employing automated synthesis techniques. The process would also include rigorous quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Hsd17B13-IN-23 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents to modify its activity.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include alkyl halides and nucleophiles.

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be further tested for their inhibitory activity against HSD17B13.

Scientific Research Applications

Hsd17B13-IN-23 has several scientific research applications:

    Chemistry: Used as a tool compound to study the structure-activity relationship of HSD17B13 inhibitors.

    Biology: Helps in understanding the role of HSD17B13 in lipid metabolism and liver diseases.

    Medicine: Explored as a potential therapeutic agent for treating NAFLD and NASH.

    Industry: Potential use in the development of new drugs targeting liver diseases.

Mechanism of Action

Hsd17B13-IN-23 exerts its effects by binding to the active site of HSD17B13, inhibiting its enzymatic activity. This prevents the conversion of hydroxysteroids, thereby reducing the accumulation of lipid droplets in the liver. The molecular targets include the active site residues of HSD17B13, and the pathways involved are related to lipid metabolism and inflammation.

Comparison with Similar Compounds

Similar Compounds

    BI-3231: Another potent and selective inhibitor of HSD17B13.

    Hsd17B13-IN-33: A structurally similar compound with slight modifications in functional groups.

Uniqueness

Hsd17B13-IN-23 is unique due to its specific binding affinity and selectivity towards HSD17B13, making it a promising candidate for therapeutic development. Its structural modifications provide enhanced stability and efficacy compared to other similar inhibitors.

Properties

Molecular Formula

C18H20F2N2O3S

Molecular Weight

382.4 g/mol

IUPAC Name

3-[(3,5-difluoro-4-hydroxybenzoyl)amino]-N-(3,3-dimethylbutyl)thiophene-2-carboxamide

InChI

InChI=1S/C18H20F2N2O3S/c1-18(2,3)5-6-21-17(25)15-13(4-7-26-15)22-16(24)10-8-11(19)14(23)12(20)9-10/h4,7-9,23H,5-6H2,1-3H3,(H,21,25)(H,22,24)

InChI Key

UCHIHSPYCPELTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCNC(=O)C1=C(C=CS1)NC(=O)C2=CC(=C(C(=C2)F)O)F

Origin of Product

United States

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